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Compound of Interest

Compound Name:
[1-(3-Chlorophenyl)propyl](prop-2-

EN-1-YL)amine

Cat. No.: B13270396 Get Quote

Executive Summary & Nomenclature Resolution
Compound Identity: The term "1-(3-Chlorophenyl)propylamine" is frequently used in chemical

catalogs to refer to 1-(3-chlorophenyl)propan-2-amine (also known as 3-Chloroamphetamine or

PAL-304).[1] Primary Application: 3-CA serves as a critical pharmacological probe for

distinguishing between monoamine release mechanisms and serotonergic neurotoxicity. Unlike

its para-substituted analog (4-CA), 3-CA exhibits a distinct toxicity profile that makes it

invaluable for studying serotonin transporter (SERT) kinetics without immediate neuronal

lesioning in specific models.
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Property
3-Chloroamphetamine (3-
CA)

4-Chloroamphetamine (4-
CA)

IUPAC Name
1-(3-chlorophenyl)propan-2-

amine

1-(4-chlorophenyl)propan-2-

amine

CAS Number 32560-59-1 64-12-0

Molecular Formula

C

H

ClN

C

H

ClN

Key Structural Feature Chlorine at meta position Chlorine at para position

Primary Research Use
Dopamine/Serotonin Releaser

(Non-neurotoxic control*)

Selective Serotonergic

Neurotoxin

*Note: 3-CA is generally non-neurotoxic in rodents unless metabolic para-hydroxylation is

inhibited.[1]

Pharmacological Profile & Mechanism of Action
3-CA functions as a substrate-type releasing agent for monoamine transporters (MATs). Unlike

reuptake inhibitors (e.g., Cocaine) which bind to the transporter surface, 3-CA is transported

into the cytoplasm, triggering the reversal of the transporter flux.

Comparative Monoamine Release Potency (EC )
The following data synthesizes synaptosomal release assays (Rat Brain) to illustrate the

selectivity shift caused by the chlorine position.
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Compound
Dopamine
(DA) Release
[nM]

Serotonin (5-
HT) Release
[nM]

Norepinephrin
e (NE) Release
[nM]

Selectivity
Ratio (DA/5-
HT)

3-CA 11.8 120 9.4
0.1 (DA

dominant)

4-CA 45.0 28.3 25.0
1.6 (5-HT

dominant)

Amphetamine 8.0 1700 7.0
0.005 (Highly DA

dominant)

Fenfluramine >1000 50.0 300 5-HT Selective

Expert Insight: 3-CA retains the high dopaminergic potency of amphetamine (11.8 nM vs 8.0

nM) but possesses significantly higher serotonergic activity (120 nM) than unsubstituted

amphetamine. However, it is less potent at 5-HT release than 4-CA. This intermediate profile

allows researchers to stimulate 5-HT pathways without the overwhelming release that leads to

immediate toxicity.

Mechanism of Action Diagram
The following diagram illustrates the substrate-based efflux mechanism shared by these

compounds.
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Figure 1: Mechanism of Transporter-Mediated Efflux. 3-CA acts as a substrate, entering the

neuron and triggering the reverse transport of endogenous monoamines.
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Neurotoxicity Assessment: The Critical
Differentiator
The defining characteristic for selecting between 3-CA and 4-CA in research is neurotoxicity.

4-Chloroamphetamine (4-CA): A specific neurotoxin.[2] A single high dose causes long-term

depletion of Tryptophan Hydroxylase (TPH) and 5-HT content. It is used to create "serotonin-

lesioned" animal models.

3-Chloroamphetamine (3-CA): In standard rodent models, 3-CA does not produce long-term

5-HT depletion.

Mechanistic Nuance: 3-CA is rapidly metabolized via para-hydroxylation at the 4-position.

If this metabolic route is blocked (e.g., by co-administration of iprindole), 3-CA becomes

neurotoxic. This suggests the neurotoxicity is driven by the accumulation of the parent

compound or a specific oxidative metabolite that requires the para position to be blocked

or reactive.

Comparative Toxicity Table
Feature 3-CA 4-CA

Long-term 5-HT Depletion No (Transient) Yes (Permanent/Long-lasting)

TPH Enzyme Inactivation Minimal Severe

ROS Generation Low High

Use Case
Reversible 5-HT/DA

stimulation
Serotonergic system lesioning

Experimental Protocols
To ensure reproducibility, the following protocols outline the standard methods for

characterizing these compounds.

Protocol A: Synaptosomal Monoamine Release Assay
Objective: Determine EC
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for DA/5-HT release.

Tissue Preparation:

Decapitate male Sprague-Dawley rats. Rapidly remove whole brain.

Dissect striatum (for DA) and hippocampus (for 5-HT) on ice.

Homogenize tissue in 10 volumes of 0.32 M sucrose using a Teflon-glass homogenizer.

Centrifuge at 1000 x g for 10 min at 4°C. Collect supernatant (S1).

Centrifuge S1 at 20,000 x g for 20 min. Resuspend pellet (P2 - crude synaptosomes) in

Krebs-Henseleit buffer.

Loading:

Incubate synaptosomes with [³H]-DA (5 nM) or [³H]-5-HT (5 nM) for 15 min at 37°C.

Critical Step: Include Pargyline (MAO inhibitor) to prevent degradation.

Release Phase:

Aliquot loaded synaptosomes into superfusion chambers.

Establish baseline release rate with buffer flow (0.5 mL/min).

Introduce 3-CA (range: 1 nM to 10 µM) for 5 minutes.

Quantification:

Collect superfusate fractions every 2 minutes.

Lyse synaptosomes at the end to determine remaining radioactivity.

Calculate Fractional Release = (Tritium in fraction) / (Total Tritium in tissue at start of

fraction).

Plot Dose-Response curve to derive EC
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.

Protocol B: Neurotoxicity Lesioning Study
(Differentiation)
Objective: Verify non-neurotoxic status of 3-CA vs 4-CA.

Acclimatization
(Rat/Mouse, n=6/group)

Drug Administration
(i.p. injection)

Group A: 3-CA
(10 mg/kg)

Group B: 4-CA
(10 mg/kg) Group C: Saline

Wait Period
(7 Days post-injection)

Tissue Harvest
(Cortex/Hippocampus)

HPLC-ECD Analysis
(Measure 5-HT levels)

Click to download full resolution via product page

Figure 2: Experimental Workflow for Neurotoxicity Assessment. Comparison of 5-HT depletion

7 days post-administration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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